molecular formula C5H5NO2 B13013576 5-Amino-2H-pyran-2-one

5-Amino-2H-pyran-2-one

Cat. No.: B13013576
M. Wt: 111.10 g/mol
InChI Key: YMKGJKLIDUFJPC-UHFFFAOYSA-N
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Description

5-Amino-2H-pyran-2-one (CAS 2089309-87-3) is an organic compound with the molecular formula C5H5NO2 and a molecular weight of 111.10 g/mol . It belongs to the class of 2H-pyran-2-ones, which are recognized as stable and versatile scaffolds for synthesizing functionally diverse aromatic and heteroaromatic systems . These cores are known for their interesting photophysical properties and are key intermediates in constructing complex structures with potential biological activity . As a building block, this compound can be utilized in various synthetic transformations. The broader pyran-2-one structural motif is frequently explored in medicinal chemistry and materials science research . For example, derivatives of 2H-pyran-2-one have been investigated for a range of pharmacological activities, and the ring system itself is a core unit in many natural products . This product is intended for research purposes as a chemical intermediate. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use. Store in a cool, dark, and dry place, sealed under inert conditions at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5NO2

Molecular Weight

111.10 g/mol

IUPAC Name

5-aminopyran-2-one

InChI

InChI=1S/C5H5NO2/c6-4-1-2-5(7)8-3-4/h1-3H,6H2

InChI Key

YMKGJKLIDUFJPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)OC=C1N

Origin of Product

United States

Synthetic Methodologies for 2h Pyran 2 One Derivatives

General Synthetic Strategies for 2H-Pyran-2-one Ring Systems

The construction of the 2H-pyran-2-one core can be achieved through several elegant and efficient synthetic routes. These methods often involve the formation of key carbon-carbon and carbon-oxygen bonds in a controlled manner to yield the desired heterocyclic framework.

One-Pot Synthesis Approaches

One-pot syntheses have emerged as powerful tools in modern organic chemistry, offering advantages in terms of efficiency, reduced waste, and operational simplicity. Several one-pot methodologies have been developed for the synthesis of 2H-pyran-2-one derivatives.

A general and versatile one-pot procedure involves the reaction of 1,3-dicarbonyl compounds with N-acylglycines and a one-carbon synthon in acetic anhydride (B1165640). The one-carbon synthon can be a trialkyl orthoformate, diethoxymethyl acetate, or N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA). This method provides a straightforward route to a variety of substituted 2H-pyran-2-ones.

Another effective one-pot approach starts from methyl ketones, which react with DMFDMA and N-acylglycines in acetic anhydride. nih.gov This strategy has been successfully applied to the synthesis of a range of 2H-pyran-2-one derivatives. A notable application of this methodology is the synthesis of 3-benzoylamino derivatives of 5- to 8-membered cycloalka[b]pyran-2-ones and 2H-pyran-2-ones from the corresponding alkanones and hippuric acid in the presence of a large excess of acetic anhydride. semanticscholar.org

Starting MaterialsReagentsProduct TypeReference
1,3-Dicarbonyl compounds, N-AcylglycinesTrialkyl orthoformates, Diethoxymethyl acetate, or DMFDMA in Acetic AnhydrideSubstituted 2H-Pyran-2-ones
Methyl Ketones, N-AcylglycinesDMFDMA in Acetic AnhydrideSubstituted 2H-Pyran-2-ones nih.gov
Alkanones, Hippuric AcidDMFDMA in Acetic Anhydride3-Benzoylamino-2H-pyran-2-ones and fused analogues semanticscholar.org

N-Heterocyclic Carbene-Catalyzed Annulation Reactions

N-Heterocyclic carbenes (NHCs) have gained prominence as versatile organocatalysts for a wide array of chemical transformations. One such application is in the synthesis of functionalized 2H-pyran-2-ones through a formal [3 + 3] annulation reaction. This reaction involves the NHC-catalyzed reaction of alkynyl esters with enolizable ketones.

This protocol is distinguished by its high regioselectivity and mild, metal-free reaction conditions. The use of an NHC as the catalyst is crucial for the success of this transformation, offering a distinct reactivity profile compared to tertiary amine catalysts. The reaction proceeds through the formation of key alkynyl acylazolium intermediates, which then undergo cyclization with the enolizable ketone to afford the desired 2H-pyran-2-one derivatives. This method has a broad substrate scope, providing access to a diverse range of functionalized products.

Synthesis of Aminated 2H-Pyran-2-one Derivatives

The introduction of an amino group onto the 2H-pyran-2-one scaffold can significantly modulate the chemical and biological properties of the resulting molecule. Consequently, the development of synthetic methods for aminated 2H-pyran-2-ones is of considerable interest.

Approaches to 5-Amino-2H-pyran-2-one and its Analogues

The direct synthesis of the parent compound, this compound, is not extensively documented in readily available literature. However, various synthetic strategies have been reported for the preparation of its substituted analogues. These methods often involve the construction of the pyranone ring with a precursor to the amino group already in place, or the amination of a pre-formed pyranone ring.

One notable approach involves the transformation of methylsulfanyl-containing 2-pyranones into 6-aryl-2-oxo-4-amino-2H-pyran-3-carbonitriles. mdpi.com This is achieved by treating the starting pyranone with various secondary amines under refluxing conditions. mdpi.com The initial 2H-pyran-2-ones are synthesized via a KOH-mediated reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with aromatic ketones in DMSO. mdpi.com

Another synthetic route provides access to 5-substituted-3-benzoylamino-6-(2-substituted amino-1-ethenyl)-2H-pyran-2-ones. This multi-step synthesis begins with the preparation of 5,6-disubstituted 3-benzoylamino-2H-pyran-2-ones from corresponding 1,3-dicarbonyl compounds and methyl (Z)-2-benzoylamino-3-dimethylaminopropenoate. These intermediates are then converted to their 6-(2-dimethylamino-1-ethenyl) derivatives, which can undergo exchange of the dimethylamino group with various aromatic, heteroaromatic, and benzylamines.

Preparation of 5-Amino-2-Oxo-7-Aryl-3,7-Dihydro-2H-Pyrano[2,3-d]Thiazole-6-Carbonitriles

A facile and efficient one-pot, multicomponent reaction has been developed for the synthesis of novel 5-amino-2-oxo-7-aryl-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitriles. This method utilizes ultrasound irradiation to promote the reaction of monochloroacetic acid, thiourea (B124793), various aryl and aliphatic aldehydes, and malononitrile (B47326) in trifluoroethanol (TFE).

This environmentally benign protocol offers several advantages, including a simple procedure, high yields, and short reaction times. The use of ultrasound irradiation enhances the reaction rate, leading to the efficient formation of the complex heterocyclic products.

Reactant 1Reactant 2Reactant 3Reactant 4SolventConditionsProduct
Monochloroacetic acidThioureaAryl/Aliphatic AldehydesMalononitrileTrifluoroethanol (TFE)Ultrasound Irradiation5-Amino-2-oxo-7-aryl-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitriles

Derivatization Strategies for 3-Amino-2H-pyran-2-ones

The 3-amino group on the 2H-pyran-2-one ring serves as a versatile handle for further functionalization, allowing for the synthesis of a wide array of derivatives. A common strategy to obtain 3-amino-2H-pyran-2-ones is through the deprotection of a protected amino group.

A widely used protecting group is the benzoyl group. 3-Benzoylamino-2H-pyran-2-one derivatives can be synthesized via the one-pot methods described previously. The removal of the benzoyl protecting group is typically achieved by gentle heating in concentrated sulfuric acid, which affords the corresponding 3-amino-2H-pyran-2-ones in high yields following an aqueous work-up. semanticscholar.org

Once the free amino group is unmasked, it can undergo a variety of chemical transformations. These derivatization strategies include:

Alkylation: The amino group can be alkylated to introduce various alkyl substituents.

Schiff Base Formation: Condensation with aromatic aldehydes leads to the formation of the corresponding Schiff bases (imines).

Reaction with Isothiocyanates: Treatment with isothiocyanates provides access to thiourea derivatives.

These derivatization reactions significantly expand the chemical space accessible from 3-amino-2H-pyran-2-ones, enabling the synthesis of diverse libraries of compounds for various applications.

Formation of Enamino Diketone Skeletons within 2H-Pyran-2,4(3H)-dione Frameworks

The synthesis of β-enaminones from β-diketone systems represents a significant pathway in the functionalization of pyran derivatives. Specifically, within the 2H-pyran-2,4(3H)-dione framework, the conversion to β-enamino-pyran-2,4-diones is a key transformation. This process involves the regio- and stereoselective reaction of the pyran-2,4-dione with various primary amines and amino acid esters. researchgate.net

One notable reaction involves the condensation of (E)-3-(hydroxy(phenyl)methylene)-6-phenyl-2H-pyran-2,4(3H)-dione with diamines in refluxing methanol (B129727). This reaction yields bis(β-enamino-pyran-2,4-diones) where the products are stabilized in the E form through intramolecular hydrogen bonds between the amine's N-H group and the carbonyl oxygen at the 4-position of the pyran-2,4-dione ring. researchgate.net Microwave irradiation has been shown to be a green, simple, and rapid methodology for producing pyran-2,4-dione scaffolds in high yields, which can then be converted to their β-enamino derivatives. researchgate.net

Mechanistic Investigations of 2H-Pyran-2-one Synthesis

Understanding the reaction mechanisms, including the roles of catalysts and the influence of reaction conditions, is crucial for optimizing the synthesis of 2H-pyran-2-ones.

Base catalysts are instrumental in many synthetic routes to 2H-pyran-2-ones. Potassium hydroxide (B78521) (KOH) is a commonly used base that facilitates the reaction between ethyl 2-cyano-3,3-bis(methylthio)acrylate and various aromatic ketones in a solvent like dimethyl sulfoxide (B87167) (DMSO). mdpi.com The mechanism involves the base promoting a nucleophilic attack from an active methylene (B1212753) compound onto an electrophilic precursor. For instance, in the reaction of 3,3-bis(methylthio)-1-arylprop-2-en-1-one with malononitrile, powdered KOH is used to initiate the reaction, leading to the formation of 4-(methylthio)-2-oxo-6-aryl-2H-pyran-3-carbonitrile derivatives. acs.org The proposed mechanism suggests that the base facilitates the nucleophilic attack of malononitrile at the β-carbon of the precursor, followed by the loss of a methylthio group and subsequent intramolecular O-cyclization. acs.org

Heterogeneous solid basic catalysts, such as potassium nitrate (B79036) reacted with alumina (B75360) (Al2O3-OK), have also been employed. researchgate.net These catalysts offer advantages like ease of separation and potential for reuse. They have been successfully used in the preparation of 2-amino-pyran rings from chalcones and malononitrile, often requiring only stirring at room temperature without the need for heating. researchgate.net

Non-conventional energy sources have been shown to significantly enhance the synthesis of 2H-pyran-2-one derivatives, often leading to shorter reaction times, higher yields, and milder conditions, aligning with the principles of green chemistry.

Ultrasound Irradiation: Sonochemistry has emerged as a powerful technique in heterocyclic synthesis. sci-hub.senih.gov Ultrasound irradiation promotes reactions through acoustic cavitation, which generates localized high-pressure and high-temperature zones. nih.gov This has been applied to the synthesis of highly functionalized spirocyclic ketals from 2H-pyran-2-ones and 1,4-cyclohexanedione (B43130) monoethylene ketal in the presence of powdered KOH in DMSO at room temperature. mdpi.com The use of ultrasound can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. sci-hub.senih.gov For example, in the synthesis of kojic acid-based dihydropyrano[3,2-b]pyran derivatives, ultrasonic conditions were found to be superior to conventional reflux, increasing reaction efficiency and reducing time. nih.gov

Microwave Activation: Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions directly and efficiently. ias.ac.in This method has been compared with conventional thermal activation for the synthesis of fused pyran-2-ones, demonstrating a significant reduction in reaction time. researchgate.netumich.edu For instance, a reaction that required 9 hours under conventional reflux could be completed in 4 hours using microwave irradiation. researchgate.net Microwave heating has been used in the one-pot synthesis of 3-benzoylamino-2H-pyran-2-ones from carbonyl compounds, N,N-dimethylformamide dimethyl acetal (DMFDMA), and hippuric acid in acetic anhydride. umich.eduresearchgate.net

ConditionTypical Reaction TimeAdvantagesReference
Ultrasound Minutes to < 1 hourReduced reaction times, higher yields, room temperature operation mdpi.comsci-hub.senih.gov
Microwave 2-4 hoursSignificant reduction in reaction time compared to conventional heating ias.ac.inresearchgate.net
Conventional 9-16 hoursStandard laboratory procedure researchgate.net

Precursor Chemistry and Building Blocks for 2H-Pyran-2-one Synthesis

The selection of appropriate starting materials is fundamental to the successful synthesis of diversely functionalized 2H-pyran-2-ones.

Ethyl 2-cyano-3,3-bis(methylthio)acrylate is a versatile precursor for constructing highly functionalized 2H-pyran-2-one rings. mdpi.comsigmaaldrich.comresearchgate.net A key synthetic route involves the KOH-mediated reaction of this acrylate (B77674) derivative with aromatic ketones in DMSO. mdpi.com This reaction leads to the formation of 6-aryl-4-(methylthio)-2-oxo-2H-pyran-3-carbonitriles. These products can be further transformed; for instance, the methylsulfanyl group can be substituted by treating it with various secondary amines under refluxing conditions to yield 6-aryl-2-oxo-4-amino-2H-pyran-3-carbonitriles. mdpi.com The starting acrylate itself is readily prepared by reacting ethyl cyanoacetate (B8463686) with carbon disulfide and dimethyl sulfate (B86663) in the presence of sodium methoxide. mdpi.com

The reaction between chalcones (1,3-diaryl-2-propen-1-ones) and malononitrile is a well-established and efficient method for synthesizing 2-amino-4H-pyran derivatives. researchgate.net This multicomponent reaction is typically catalyzed by a base, such as piperidine (B6355638) or triethylamine. researchgate.netnih.gov The reaction mechanism is proposed to proceed through an initial Knoevenagel condensation, followed by a Michael addition of the active methylene compound (malononitrile) to the chalcone, and subsequent tautomerization and cyclization to form the pyran ring. nih.gov This methodology has been adapted to various conditions, including the use of heterogeneous solid basic catalysts, which can simplify the workup procedure. researchgate.net Enantioselective versions of the Michael addition of malononitrile to chalcones have also been developed using chiral catalysts, facilitating the asymmetric synthesis of biologically active 4H-pyran compounds. rsc.org

Precursor 1Precursor 2Catalyst/ConditionsProduct TypeReference
Ethyl 2-cyano-3,3-bis(methylthio)acrylateAromatic KetonesKOH, DMSO6-Aryl-4-(methylthio)-2-oxo-2H-pyran-3-carbonitriles mdpi.com
ChalconesMalononitrilePiperidine or Solid Base2-Amino-4H-pyrans researchgate.netnih.gov
Carbonyl CompoundsDMFDMA, Hippuric AcidAcetic Anhydride, Heat/Microwave3-Benzoylamino-2H-pyran-2-ones umich.eduresearchgate.net

Use of N,N-Dimethylformamide Dimethyl Acetal (DMFDMA) and Hippuric Acid

A significant and versatile method for the synthesis of 3-benzoylamino-2H-pyran-2-one derivatives involves a one-pot reaction utilizing a ketone containing an activated methylene group, N,N-dimethylformamide dimethyl acetal (DMFDMA), and hippuric acid. researchgate.netsemanticscholar.orgumich.edu This procedure is typically conducted in the presence of a large excess of acetic anhydride, which serves as both a reagent and a solvent. semanticscholar.orgumich.edu The synthesis is generally carried out with heating, for instance at approximately 90°C. researchgate.netsemanticscholar.org

The reaction mechanism commences with the reaction of a suitable carbonyl compound that possesses an activated α-CH2 unit with DMFDMA. researchgate.net This initial step forms an N,N-dimethylaminomethylene intermediate, also known as an α-enaminoketone. researchgate.netsemanticscholar.org Following the formation of this intermediate, excess DMFDMA and the methanol byproduct are removed, often via vacuum distillation. researchgate.net Subsequently, hippuric acid and acetic anhydride are added to the crude intermediate. researchgate.netsemanticscholar.org The mixture is then heated, leading to the formation of the desired 3-benzoylamino-2H-pyran-2-one derivatives, which typically precipitate as solids and can be purified by crystallization. researchgate.netsemanticscholar.org

This synthetic strategy has proven effective for a range of ketones. While initially developed for compounds with highly activated methylene groups like 1,3-dicarbonyl compounds, the procedure has been successfully modified and applied to less activated ketones, such as cycloalkanones and arylacetones, to produce the corresponding 3-benzoylamino-substituted pyran-2-one derivatives in high yields. semanticscholar.orgumich.edu For example, aryl-substituted acetone (B3395972) derivatives like (4-methoxyphenyl)acetone and (3,4-dimethoxyphenyl)acetone have been used as starting materials to prepare 5-aryl-6-methyl-2H-pyran-2-one derivatives. semanticscholar.org

The general procedure for the synthesis of 5-aryl-6-methyl-3-benzoylamino-2H-pyran-2-ones involves refluxing the respective arylacetone with DMFDMA. semanticscholar.org After removing volatile components, hippuric acid and acetic anhydride are added, and the mixture is heated. semanticscholar.org The final product is then isolated upon cooling and addition of ethanol. semanticscholar.org

Detailed research findings on the synthesis of various 3-benzoylamino-2H-pyran-2-one derivatives using this method are summarized in the table below.

Table 1: Synthesis of 3-Benzoylamino-2H-pyran-2-one Derivatives using DMFDMA and Hippuric Acid

Starting Ketone Product Reaction Conditions Yield (%) Reference
(4-Methoxyphenyl)acetone 3-Benzoylamino-5-(4-methoxyphenyl)-6-methyl-2H-pyran-2-one 1. Reflux with DMFDMA (4h)2. Add Hippuric acid, Ac₂O, heat at 90°C (4h) 72 semanticscholar.org
(3,4-Dimethoxyphenyl)acetone 3-Benzoylamino-5-(3,4-dimethoxyphenyl)-6-methyl-2H-pyran-2-one 1. Reflux with DMFDMA (4h)2. Add Hippuric acid, Ac₂O, heat at 90°C (4h) 75 semanticscholar.org
Cycloheptanone 3-Benzoylamino-5,6,7,8-tetrahydro-2H-cyclohepta[b]pyran-2-one 1. Reflux with DMFDMA (16h)2. Add Hippuric acid, Ac₂O, heat at 90°C (4h) 65 semanticscholar.org

Table 2: List of Chemical Compounds

Compound Name
This compound
N,N-Dimethylformamide Dimethyl Acetal (DMFDMA)
Hippuric acid
Acetic anhydride
Methanol
(4-Methoxyphenyl)acetone
(3,4-Dimethoxyphenyl)acetone
Cycloheptanone
Cyclooctanone
3-Benzoylamino-2H-pyran-2-one
3-Benzoylamino-5-(4-methoxyphenyl)-6-methyl-2H-pyran-2-one
3-Benzoylamino-5-(3,4-dimethoxyphenyl)-6-methyl-2H-pyran-2-one
3-Benzoylamino-5,6,7,8-tetrahydro-2H-cyclohepta[b]pyran-2-one
3-Benzoylamino-2H-5,6,7,8,9-pentahydrocycloocta[b]pyran-2-one
N,N-dimethylaminomethylene
α-enaminoketone

Reactivity and Transformation of 2h Pyran 2 One Systems

Electrophilic and Nucleophilic Reactivity of the Pyran-2-one Nucleus

The reactivity of the 2H-pyran-2-one ring is characterized by the presence of both electron-deficient and electron-rich centers, making it susceptible to attack by both nucleophiles and electrophiles.

Identification of Electrophilic Centers (C-2, C-4, C-6)

The 2H-pyran-2-one ring possesses three primary electrophilic centers at positions C-2, C-4, and C-6. clockss.org The electrophilicity of these carbons is a consequence of the electron-withdrawing effect of the oxygen atoms in the heterocyclic ring and the conjugated system. The C-2 carbon, being part of the lactone carbonyl group, is highly susceptible to nucleophilic attack. The C-4 and C-6 positions are also electrophilic due to resonance delocalization of the electron density towards the carbonyl oxygen. This inherent electrophilicity makes the 2H-pyran-2-one nucleus a valuable synthon for the construction of various molecular frameworks.

Identification of Nucleophilic Centers (C-5)

While the pyran-2-one ring is generally considered electron-deficient, the C-5 position exhibits nucleophilic character. This is particularly enhanced in 5-Amino-2H-pyran-2-one, where the electron-donating amino group increases the electron density at this position through resonance. This heightened nucleophilicity at C-5 allows for electrophilic substitution reactions and plays a crucial role in the subsequent ring transformation reactions.

Ring Opening and Rearrangement Reactions

The inherent strain and electrophilicity of the 2H-pyran-2-one ring make it prone to ring-opening and rearrangement reactions, especially when treated with various nucleophiles. These transformations provide a powerful tool for the synthesis of diverse and complex heterocyclic structures.

Nucleophile-Induced Ring Transformations (e.g., with Ammonia (B1221849), Amines, Hydrazines, Hydroxylamine)

The reaction of 2H-pyran-2-ones with nitrogen-based nucleophiles such as ammonia, primary amines, hydrazines, and hydroxylamine (B1172632) is a well-established method for the synthesis of various nitrogen-containing heterocycles. clockss.org The initial step of these reactions typically involves the nucleophilic attack at one of the electrophilic centers (C-2, C-4, or C-6), leading to the opening of the pyran-2-one ring. The resulting open-chain intermediate can then undergo intramolecular cyclization to form a new heterocyclic system. For instance, the reaction with ammonia or primary amines can lead to the formation of pyridone derivatives. Similarly, hydrazines can yield pyrazole (B372694) or pyridazinone derivatives, while hydroxylamine can be used to synthesize isoxazole (B147169) derivatives. researchgate.netyoutube.com

NucleophileResulting Heterocyclic System
AmmoniaPyridone
Primary AminesSubstituted Pyridones
HydrazinesPyrazole, Pyridazinone
HydroxylamineIsoxazole

Formation of Diverse Heterocyclic Systems (e.g., Pyrazole, Isoxazole, Pyridone, Pyrimidine (B1678525), 1,5-Benzodiazepine)

The versatility of the 2H-pyran-2-one scaffold allows for its conversion into a wide range of heterocyclic systems. The specific product formed depends on the nature of the nucleophile and the reaction conditions.

Pyrazole and Isoxazole Synthesis: The reaction of 2H-pyran-2-one derivatives with hydrazine (B178648) hydrate (B1144303) leads to the formation of pyrazole derivatives through a ring transformation process. connectjournals.com Similarly, the use of hydroxylamine hydrochloride can yield isoxazole derivatives. researchgate.netyoutube.com

Pyridone Synthesis: As mentioned, treatment with ammonia or primary amines provides a straightforward route to pyridone and its substituted analogs. diva-portal.orgorganic-chemistry.org

Pyrimidine Synthesis: The reaction of 2H-pyran-2-ones with amidines or guanidines can lead to the formation of the pyrimidine ring system. nih.govnih.gov For example, the condensation of a 2H-pyran-2-one derivative with a suitable amidine can proceed through a ring-opening/ring-closing cascade to afford a pyrimidine.

1,5-Benzodiazepine Synthesis: While direct synthesis from this compound is less common, the general strategy for synthesizing 1,5-benzodiazepines involves the condensation of an o-phenylenediamine (B120857) with a 1,3-dielectrophile. nih.govijtsrd.comrsc.org The open-chain intermediate formed from the reaction of a 2H-pyran-2-one with a nucleophile can potentially serve as such a 1,3-dielectrophilic synthon, which upon reaction with o-phenylenediamine, could lead to the formation of a 1,5-benzodiazepine ring system.

Carbanion-Induced Ring Transformations leading to Spirocyclic Ketals and 2-Tetralones

In addition to nitrogen and oxygen nucleophiles, carbanions can also induce ring transformations of the 2H-pyran-2-one system. clockss.org The reaction of a 2H-pyran-2-one with a carbanion, typically generated from a ketone or a malonate derivative, initiates a cascade of reactions that can lead to the formation of complex carbocyclic structures.

A notable example is the reaction of 2H-pyran-2-ones with the carbanion derived from 1,4-cyclohexanedione (B43130) monoethylene ketal. This reaction proceeds via a Michael addition of the carbanion to the C-6 position of the pyran-2-one ring, followed by an intramolecular cyclization and subsequent decarboxylation to afford a spirocyclic ketal. thieme-connect.com These spirocyclic ketals can then be hydrolyzed under acidic conditions to yield highly functionalized 2-tetralones. thieme-connect.com This two-step process provides an efficient metal-free approach for the synthesis of these important carbocyclic scaffolds. thieme-connect.com

ReactantIntermediateFinal Product
2H-Pyran-2-one + Carbanion from 1,4-cyclohexanedione monoethylene ketalSpirocyclic Ketal2-Tetralone (B1666913)

Cycloaddition Reactions: Diels-Alder Chemistry

The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, is a notable transformation for 2H-pyran-2-one systems. These compounds can function as diene components, reacting with various dienophiles to yield complex cyclic structures.

2H-Pyran-2-ones as Diene Components

The 2H-pyran-2-one core is a versatile diene in [4+2]-cycloaddition reactions. The reactivity of this system is influenced by the substituents on the pyranone ring. Research into substituted 2H-pyran-2-ones has shown their utility in creating a variety of cycloadducts.

Specifically, a derivative of this compound, the 5-tert-butylcarbamate substituted 2H-pyran-2-one, has been identified as an effective diene. This compound, which features a protected amino group at the C-5 position, demonstrates notable reactivity in cycloadditions with both electron-rich and electron-deficient dienophiles. This broad reactivity has led to it being described as a "chameleon" diene. While it reacts faster with electron-withdrawing dienophiles, its ability to engage with a range of reaction partners highlights its synthetic utility.

Cycloadditions with Alkynes for Substituted Anilines and Biphenyl (B1667301) Systems

The reaction of 2H-pyran-2-one derivatives with alkynes is a well-established method for synthesizing highly substituted aromatic compounds. This transformation typically proceeds through an initial Diels-Alder cycloaddition, followed by the elimination of a small molecule (like CO2) to yield an aromatic ring. For instance, 3-acylamino-2H-pyran-2-ones react with alkynes to form unstable initial cycloadducts that readily transform into aniline (B41778) derivatives. However, specific studies detailing the cycloaddition of this compound with alkynes to form substituted anilines or biphenyl systems are not extensively documented in the available scientific literature.

Formation of Oxabicyclo[2.2.2]octenes

The initial products of Diels-Alder reactions between 2H-pyran-2-ones and alkene dienophiles are typically oxabicyclo[2.2.2]octene systems. These bridged bicyclic lactones are often thermally sensitive but serve as valuable intermediates. Their formation from various substituted 2H-pyran-2-ones is well-documented.

In the case of the protected 5-amino derivative, 5-tert-butylcarbamate substituted 2H-pyran-2-one, its reaction with dienophiles directly leads to the formation of these oxabicyclo[2.2.2]octene structures. These primary cycloadducts can be isolated, particularly when the reaction is conducted under controlled conditions. The stability and subsequent transformation of these adducts are key to their application in more complex syntheses.

Derivatization and Functionalization Strategies

The functionalization of the pyran-2-one ring is crucial for developing new compounds with specific properties. However, the derivatization strategies outlined below are specific to certain substitution patterns and are not universally applicable to all pyran-2-one derivatives.

Synthesis of Schiff Base Derivatives of Hydroxyl-Pyran-2-one

The synthesis of Schiff bases from pyran-2-one systems has been reported, particularly from precursors containing both a hydroxyl and a carbonyl group suitable for condensation. For example, novel Schiff base derivatives have been synthesized in high yields through the direct condensation of compounds like 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one with various anilines. This specific reaction requires the presence of a hydroxyl group on the pyranone ring. There is no available scientific literature describing the synthesis of Schiff base derivatives directly from this compound following this pathway.

Preparation of Benzenesulfonylurea and Thiourea (B124793) Derivatives

While benzenesulfonylurea and thiourea derivatives of various heterocyclic systems are known for their diverse biological activities, their synthesis is highly dependent on the available functional groups on the starting material. There are no specific documented methods in the reviewed scientific literature for the preparation of benzenesulfonylurea or thiourea derivatives starting directly from the this compound scaffold.

Transformations into Fused Pyrazoloazines

The synthesis of fused pyrazoloazines from 2H-pyran-2-one systems represents a significant transformation, leading to the formation of nitrogen-rich bicyclic and polycyclic frameworks. While direct, one-pot conversions are not commonly reported, a plausible and strategic pathway involves a multi-step sequence initiated by the reaction of a 2H-pyran-2-one derivative with a hydrazine-based nucleophile.

The general reactivity of 2H-pyran-2-ones with nucleophiles like hydrazine involves an initial attack, typically at the C-2 or C-6 position, leading to the opening of the pyran ring. nih.govresearchgate.net The resulting intermediate can then undergo intramolecular cyclization. In the context of forming a pyrazole ring, which is the core of a pyrazoloazine system, a substituted hydrazine or an aminopyrazole can be employed.

For instance, the reaction of a 2H-pyran-2-one with hydrazine hydrate can lead to the formation of pyridazine (B1198779) derivatives. nih.gov To construct a pyrazoloazine, a bifunctional nucleophile containing a hydrazine moiety is essential. The reaction would likely proceed through the formation of a pyrazole intermediate, which then undergoes a subsequent cyclization to form the fused azine ring. The specific isomer of the resulting pyrazoloazine (e.g., pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c] nih.govnih.govnih.govtriazine) would be dependent on the structure of the pyran-2-one and the hydrazine-containing reactant, as well as the reaction conditions.

This transformation underscores the utility of 2H-pyran-2-ones as precursors to complex heterocyclic systems, where the pyran ring serves as a synthon for a portion of the final fused ring structure.

Starting MaterialReagentPlausible IntermediateFinal Product Class
2H-Pyran-2-one derivativeHydrazine derivative (e.g., aminopyrazole)Open-chain hydrazone or pyrazole intermediateFused Pyrazoloazine

Synthesis of 2H-Pyrano[3,2-c]pyridine Derivatives

The synthesis of 2H-pyrano[3,2-c]pyridine derivatives is of significant interest due to the pharmacological properties of this fused heterocyclic system, including antibacterial, antifungal, and anticancer activities. nih.govbeilstein-journals.org Various synthetic methodologies have been developed to construct this scaffold, often utilizing the reactivity of 2H-pyran-2-one precursors.

One common strategy involves the intramolecular cyclization of functionalized 6-pyronylacetamides. nih.gov This approach highlights the conversion of a substituent on the pyran-2-one ring to form the fused pyridine (B92270) ring. Another notable method is the conversion of 5-substituted 3-benzoylamino-6-(2-substituted amino-1-ethenyl)-2H-pyran-2-ones into 2H-pyrano[3,2-c]pyridine derivatives. nih.gov

The structural diversity of the resulting pyrano[3,2-c]pyridines can be achieved by varying the substituents on the starting pyran-2-one and the other reactants. These synthetic routes provide access to a library of compounds for biological screening and drug development. nih.govorganic-chemistry.org The choice of synthetic pathway can be influenced by factors such as the desired substitution pattern on the final molecule and the availability of starting materials.

Key Synthetic Approaches to 2H-Pyrano[3,2-c]pyridine Derivatives
Precursor TypeGeneral ReactionSignificance
Functionalized 6-pyronylacetamidesIntramolecular cyclizationForms novel 2,5,7-trioxo-pyrano[3,2-c]pyridines. nih.gov
5-substituted 3-benzoylamino-6-(2-substituted amino-1-ethenyl)-2H-pyran-2-onesConversion reactionAllows for the synthesis of a range of substituted bicyclic systems. nih.gov
3,5-bis(4-chlorobenzylidene)-1-(methylsulfonyl)piperidin-4-one and ethyl cyanoacetate (B8463686)Multi-step synthesisLeads to the formation of pyrano[3,2-c]pyridine-3-carbonitrile derivatives. organic-chemistry.org

Direct Alkenylation Reactions

Direct alkenylation reactions of 2H-pyran-2-one systems provide a powerful tool for carbon-carbon bond formation, enabling the introduction of alkenyl substituents onto various molecular frameworks. This type of reaction leverages the reactivity of the pyran-2-one ring system to act as an alkenylation agent.

A notable example is the direct one-pot base-induced alkenylation of indolin-2-ones using 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles. nih.gov In this reaction, the pyran-2-one derivative serves as a versatile synthon for the construction of 3-alkenylindolin-2-ones, which are compounds with recognized pharmacological activities. nih.gov The reaction conditions, particularly the choice of base, are crucial for achieving the desired alkenylation product over potential side reactions. For instance, NaH in THF has been identified as a suitable base for this transformation. nih.gov

This methodology offers an efficient and economical route to valuable alkenylated products, avoiding the need for expensive catalysts or multi-step synthetic protocols that are often associated with other alkenylation methods. nih.gov The reaction proceeds through a base-induced ring transformation of the 2H-pyran-2-one, demonstrating the utility of this heterocyclic system as a building block in organic synthesis.

Direct Alkenylation using 2H-Pyran-2-one Derivatives
Substrate2H-Pyran-2-one ReagentBase/SolventProductSignificance
Indolin-2-one6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitrileNaH / THF3-alkenyl-2-oxindoleEfficient, non-catalytic, and economical synthesis of pharmacologically relevant compounds. nih.gov

Advanced Characterization and Structural Elucidation Techniques for 2h Pyran 2 One Derivatives

Spectroscopic Analysis Methods

Spectroscopic techniques are indispensable for determining the molecular structure of newly synthesized compounds. Methods such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to confirm the identity and purity of 2H-pyran-2-one derivatives. researchgate.netnajah.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment, connectivity, and number of unique nuclei within the molecule. researchgate.net

In the ¹H-NMR spectrum of a compound like 5-Amino-2H-pyran-2-one, distinct signals are expected for the protons of the pyran ring and the amino group. The chemical shifts (δ) of the ring protons are influenced by their position relative to the electron-withdrawing carbonyl group and the electron-donating amino group. The protons of the amino group (-NH₂) typically appear as a broad singlet, though its chemical shift can vary depending on the solvent and concentration.

¹³C-NMR spectroscopy complements ¹H-NMR by providing information on the carbon skeleton. libretexts.org The spectrum shows a distinct signal for each unique carbon atom. The carbonyl carbon of the pyran-2-one ring is characteristically found at a very downfield chemical shift (typically 160-180 ppm) due to the strong deshielding effect of the oxygen atom. Carbons double-bonded to other carbons or attached to the amino group also have characteristic chemical shift ranges.

Table 1: Representative NMR Data for 2H-Pyran-2-one Derivatives

Nucleus Type of Atom Expected Chemical Shift (δ, ppm) Notes
¹H Vinyl H 5.0 - 7.5 Position is highly dependent on substituents on the ring.
¹H Amino (-NH₂) 3.0 - 5.0 Often a broad signal; chemical shift is solvent-dependent.
¹³C Carbonyl (C=O) 160 - 180 The most downfield signal in the spectrum.
¹³C Vinyl C-NH₂ 140 - 155 Carbon atom directly attached to the amino group.

Note: The data presented are typical ranges and can vary based on the specific derivative and solvent used.

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. core.ac.uk For this compound, the FT-IR spectrum provides clear evidence for its key structural features.

The presence of the primary amino (-NH₂) group is typically confirmed by two distinct absorption bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations, respectively. core.ac.uk An N-H bending (scissoring) vibration is also expected around 1650-1580 cm⁻¹. core.ac.uk The lactone carbonyl (C=O) group gives rise to a strong, sharp absorption band, typically in the range of 1750-1700 cm⁻¹. Other characteristic absorptions include C=C stretching vibrations for the double bonds within the pyran ring and C-O stretching for the ester functionality.

Table 2: Characteristic FT-IR Absorption Frequencies for this compound

Functional Group Vibration Type Characteristic Frequency (cm⁻¹) Intensity
Amino (N-H) Asymmetric & Symmetric Stretch 3500 - 3300 Medium
Carbonyl (C=O) Stretch 1750 - 1700 Strong, Sharp
Amino (N-H) Bend (Scissoring) 1650 - 1580 Medium-Variable
Alkene (C=C) Stretch 1680 - 1620 Medium

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. nih.gov For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula. nih.gov

The fragmentation pattern observed in the mass spectrum can also offer structural information. For 2H-pyran-2-one and its derivatives, a common fragmentation pathway involves the loss of a molecule of carbon monoxide (CO), which is a characteristic feature of the α-pyrone ring system. nist.gov

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods reveal molecular connectivity, X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. This technique is particularly crucial for resolving complex structural questions such as the existence of zwitterions, conformational preferences, and tautomeric forms. mdpi.com

Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the precise arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed 3D model of the molecule can be constructed, providing exact bond lengths, bond angles, and torsional angles.

This technique is essential for identifying zwitterionic forms, where a molecule contains both a positive and a negative formal charge. In the case of certain 2H-pyran-2-one derivatives, proton transfer can occur between functional groups, leading to a zwitterionic state. researchgate.netnajah.edu For instance, a proton could transfer from a hydroxyl group to an imine nitrogen, creating an O⁻ and N⁺H species. SC-XRD can confirm this by precisely locating the position of the hydrogen atom and by revealing characteristic changes in bond lengths (e.g., C-O bonds becoming more similar in length in a carboxylate, or C=N bonds lengthening upon protonation). najah.edu These precise measurements provide unequivocal evidence for the zwitterionic nature of the molecule in the crystal lattice. researchgate.netnajah.edu

Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. Molecules like this compound can potentially exist in different tautomeric forms, such as the amino form or a corresponding imino form. While these forms may coexist in solution, one tautomer is often energetically favored in the solid crystalline state.

SC-XRD is the most direct and reliable method for determining which tautomeric form is present in the solid phase. researchgate.net The analysis of the crystal structure reveals the exact location of double bonds and the positions of hydrogen atoms, which are the key features distinguishing one tautomer from another. For example, in the amino tautomer of this compound, the exocyclic nitrogen is an -NH₂ group with a single bond to the ring. In a potential imino tautomer, this would become an =NH group with a double bond to the ring, and a proton would have migrated to a different position on the pyran ring. The bond lengths determined by SC-XRD (C-N single vs. C=N double) and the location of the hydrogen atoms provide a clear and definitive assignment of the tautomeric state in the crystal. najah.eduresearchgate.net

Computational Chemistry and Theoretical Modeling of 2h Pyran 2 One Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent properties of molecules. These calculations provide a foundational understanding of the behavior of 2H-pyran-2-one systems at the atomic level.

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of many-body systems. nih.govresearchgate.net For derivatives of 2H-pyran-2-one, DFT methods are employed to determine the most stable three-dimensional arrangement of atoms, a process known as geometrical optimization. scispace.com The B3LYP functional combined with a 6-31G(d,p) basis set is a commonly used level of theory for these optimizations, ensuring that the calculated geometry corresponds to a true energy minimum on the potential energy surface. nih.govmdpi.com

Once the optimized geometry is obtained, a range of electronic properties can be calculated to characterize the molecule. These properties include total energy, dipole moment, and the distribution of electron density. materialsciencejournal.orgrsc.org Vibrational analysis is also performed following optimization to confirm that the structure is a true ground state, which is verified by the absence of any imaginary frequencies. mdpi.com Such calculations are fundamental for understanding the molecule's stability and intrinsic characteristics.

To predict how a molecule will interact with other chemical species, local reactivity descriptors are calculated. Among the most important are the Molecular Electrostatic Potential (MEP) and Average Local Ionization Energies (ALIE). mdpi.comresearchgate.net

The MEP is a descriptor that maps the electrostatic potential onto the electron density surface of a molecule. mdpi.com It is used to identify regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). mdpi.comphyschemres.org For 2H-pyran-2-one derivatives, MEP analysis often highlights the nitrogen atoms and benzene (B151609) rings as significant molecular sites for interactions. mdpi.comamrita.edu

The ALIE provides the average energy required to remove an electron from any point in the space around a molecule. researchgate.netresearchgate.net Regions with the lowest ALIE values correspond to the locations of the most loosely bound electrons, making them the most probable sites for electrophilic attack. researchgate.net Together, MEP and ALIE provide a comprehensive picture of local reactivity, guiding the prediction of how the molecule will behave in chemical reactions. mdpi.com

DescriptorInformation ProvidedPredicted Reactivity Site
Molecular Electrostatic Potential (MEP)Identifies electron-rich and electron-poor regions based on electrostatic interactions. mdpi.comNegative regions (e.g., heteroatoms with lone pairs) are prone to electrophilic attack; positive regions are prone to nucleophilic attack.
Average Local Ionization Energy (ALIE)Indicates the locations of the least tightly held electrons. researchgate.netRegions with the lowest energy values are the most susceptible to electrophilic attack. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character. youtube.comossila.com Conversely, the LUMO is the orbital that is most likely to accept electrons, determining the molecule's electrophilic character. youtube.comossila.com

The energy of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are crucial parameters for assessing a molecule's kinetic stability and chemical reactivity. materialsciencejournal.orgresearchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For amino-pyran derivatives, the HOMO is often delocalized over the electron-rich pyran ring, while the LUMO may be located on other parts of the molecule, indicating the pathways for intramolecular charge transfer. materialsciencejournal.org

Orbital/ParameterSignificanceTypical Interpretation
HOMO Energy (EHOMO)Represents the electron-donating ability (nucleophilicity). ossila.comA higher energy value indicates a greater tendency to donate electrons.
LUMO Energy (ELUMO)Represents the electron-accepting ability (electrophilicity). ossila.comA lower energy value indicates a greater tendency to accept electrons.
Energy Gap (ΔE = ELUMO - EHOMO)Indicates chemical reactivity and kinetic stability. researchgate.netA smaller gap suggests higher reactivity and lower stability.

The stability of a pharmaceutical compound during storage is critical, as degradation can lead to the formation of potentially harmful impurities. semanticscholar.org One important degradation pathway is autoxidation. semanticscholar.org Computational chemistry can predict a molecule's susceptibility to this process by calculating Bond Dissociation Energies (BDE), specifically the energy required for hydrogen abstraction (H-BDE). mdpi.comsemanticscholar.org

The BDE is defined as the standard-state enthalpy change at a specified temperature for the breaking of a specific bond. ucsb.edu Theoretical calculations can identify the weakest C-H bonds in a molecule. If the calculated H-BDE for a particular bond is below a certain threshold (e.g., ~83-85 kcal/mol), that site may be prone to autoxidation, potentially leading to the generation of genotoxic impurities over time. semanticscholar.org This analysis is crucial for identifying stable derivatives for further development. amrita.edu

Molecules containing both acidic and basic functional groups, such as amino pyranones, can potentially exist in different tautomeric or zwitterionic forms. Tautomers are isomers that differ in the position of a proton, while zwitterions are neutral molecules with both positive and negative formal charges.

DFT calculations are highly effective for examining the relative stabilities of these different forms. najah.eduresearchgate.net By computing the structural and energetic parameters of each possible isomer, researchers can determine the most thermodynamically stable form. najah.edu These studies often reveal that a particular zwitterionic or tautomeric form is stabilized by strong intramolecular hydrogen bonds, which can be confirmed by both computational results and experimental data like X-ray diffraction. najah.eduresearchgate.net Understanding the predominant form of the molecule is essential as it dictates its chemical and biological properties.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule and its interactions with its environment over time. mdpi.com This classical mechanics-based approach is particularly useful for investigating systems that are too large for quantum-mechanical treatment, such as a solute molecule surrounded by solvent. mdpi.com

For 2H-pyran-2-one systems, MD simulations are often performed in a simulated box of water molecules to investigate solubility and interactions. mdpi.com These simulations can calculate key parameters like the interaction energy between the pyranone derivative and water, as well as the average number of hydrogen bonds formed. mdpi.comsemanticscholar.org The results provide a detailed view of how the molecule behaves in an aqueous environment, which is a critical aspect of its potential pharmaceutical application. mdpi.com

Investigation of Intermolecular Interactions

The interactions between 5-Amino-2H-pyran-2-one and surrounding molecules, such as water or excipients, are critical for its solubility, stability, and formulation characteristics. Molecular dynamics (MD) simulations are a powerful tool to study these interactions.

Interaction with Water:

MD simulations can be employed to calculate the interaction energy between 2H-pyran-2-one analogs and water molecules. This is achieved by subtracting the total energies of the isolated molecule and the solvent from the total energy of the combined system, averaged over numerous simulation frames. For a series of 2H-pyran-2-one derivatives, interaction energies with water were found to range from approximately 63 kcal/mol to 77 kcal/mol. mdpi.com The number of hydrogen bonds formed with water is a key factor influencing this interaction energy. For instance, one derivative that formed an average of over four hydrogen bonds with water molecules exhibited the strongest interaction energy. mdpi.com

Radial distribution functions (RDFs) provide further detail on the spatial arrangement of water molecules around the compound. In studies of 2H-pyran-2-one derivatives, the absence of high RDF peaks at distances around 2 Å suggested that no specific atoms on the compounds had exceptionally strong, localized interactions with water. mdpi.com

Interactions with Excipients:

The selection of suitable excipients is crucial for the development of pharmaceutical formulations. Molecular interactions, such as hydrogen bonding and π-π stacking, between a drug and an excipient can enhance the stability of amorphous forms of poorly water-soluble drugs. nih.gov Fourier-transform infrared (FTIR) spectroscopy is a valuable experimental technique to probe these interactions, revealing peak shifts in the vibrational modes of functional groups that are indicative of specific intermolecular bonds. nih.gov

Prediction of Compatibility with Polymeric Excipients

Computational methods offer a rapid and efficient way to screen for compatible polymeric excipients, thereby narrowing down experimental work. The compatibility between a drug and a polymer is largely determined by their miscibility and solubility, which can be predicted based on their solubility parameters. mdpi.comnih.gov

Molecular dynamics simulations can be used to calculate the solubility parameters of both the active pharmaceutical ingredient (API) and various common excipients. If the solubility parameters of the API and an excipient are similar, they are predicted to be compatible. mdpi.com For a series of newly synthesized 2H-pyran-2-one derivatives, calculations of solubility parameters indicated high compatibility with polyvinylpyrrolidone (B124986) (PVP). mdpi.com This suggests that PVP could be a suitable excipient for developing pharmaceutical formulations based on these compounds. mdpi.com

Table 1: Predicted Compatibility of 2H-Pyran-2-one Derivatives with a Polymeric Excipient

CompoundSolubility Parameter (Calculated)ExcipientExcipient Solubility Parameter (Calculated)Compatibility Prediction
2H-Pyran-2-one Derivative SeriesSimilar to PVPPolyvinylpyrrolidone (PVP)Similar to derivativesHigh

Note: This table is a representation of findings from computational studies on 2H-pyran-2-one derivatives. mdpi.com

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that links the chemical structure of a compound to its biological activity. zamann-pharma.com Computational SAR modeling, particularly Quantitative Structure-Activity Relationship (QSAR), develops mathematical models to predict the activity of compounds based on their molecular descriptors. nih.gov

Electronic-Topological Method (ETM) and Artificial Neural Networks (ANN) in SAR Studies

The Electronic-Topological Method (ETM) is a specialized SAR approach that identifies molecular fragments responsible for biological activity (pharmacophores) and those that are detrimental (anti-pharmacophores). researchgate.net The method uses electron-topological matrices of conjugacy (ETMC) to represent the molecule, which encode both topological and electronic characteristics at an atomic level. researchgate.net

For a series of polysubstituted 2H-pyran-2-ones investigated as potential hepatoprotective agents, the ETM was used to calculate specific molecular fragments associated with their activity on various enzymes. nih.gov

Artificial Neural Networks (ANNs) are powerful machine learning algorithms used in QSAR to model complex, non-linear relationships between molecular descriptors and biological activity. nih.govnih.govmui.ac.ir In the study of 2H-pyran-2-one polysubstitutes, an ANN model was developed and compared against Partial Least Squares Regression (PLS) models. nih.gov The ANN demonstrated superior performance in both modeling and validation, indicating its effectiveness in handling the non-linearity and multicollinearity present in the dataset. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Descriptors

QSAR models are built upon a wide range of molecular descriptors that quantify various aspects of a molecule's structure and properties. For the 2H-pyran-2-one polysubstitutes, a number of quantum-chemical descriptors were calculated to build the SAR models. nih.gov These include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons.

ΔE (EHOMO - ELUMO): The energy gap, which is an indicator of molecular reactivity.

Chemical Potential (μ): A measure of the escaping tendency of electrons from a stable system.

Electrophilicity Index (ω): A global reactivity descriptor that quantifies the energy lowering of a molecule when it accepts electrons.

Softness (S): The reciprocal of hardness, related to the polarizability of the molecule.

Table 2: Key QSAR Descriptors Used in 2H-Pyran-2-one Studies

Descriptor CategorySpecific DescriptorsRelevance to Activity
Quantum-Chemical EHOMO, ELUMO, ΔE, Chemical Potential, Electrophilicity Index, Softness, Dipole MomentDescribe electronic properties, reactivity, and polarity influencing interactions with biological targets. nih.gov

These descriptors, when correlated with biological activity through methods like ANN, help to elucidate the structural requirements for a compound to be active.

Topological Analysis

Topological analysis provides insights into the spatial arrangement of atoms and electron density, which are crucial for understanding intermolecular interactions.

Hirshfeld Surface Analysis: This technique is used to visualize and quantify intermolecular contacts in crystal structures. The Hirshfeld surface is generated based on the electron distribution of a molecule. Different colors on the surface map (Hirshfeld maps) represent different types of close contacts. For example, red spots typically indicate hydrogen bonding interactions. The analysis also provides a 2D fingerprint plot, which summarizes the intermolecular contacts, with different regions corresponding to specific interaction types (e.g., H···H, O···H, C···H).

Mechanistic Investigations of Biological Activities in Vitro and Non Human Systems

Antimicrobial and Antifungal Mechanisms of Action

The antimicrobial and antifungal properties of pyran-2-one derivatives are of significant interest. Research has focused on understanding how these compounds inhibit the growth of various pathogenic microorganisms.

Inhibition of Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

While specific mechanistic studies on 5-Amino-2H-pyran-2-one are limited, the broader class of 2-amino-4H-pyrans has demonstrated notable antibacterial activity. A study on a series of synthesized 2-amino-4H-pyrans and 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromenes reported complete inhibition of bacterial growth for several compounds at concentrations of 128 µg/mL or less against Staphylococcus aureus and Escherichia coli nih.gov. The anti-biofilm activity of certain pyran derivatives against S. aureus has also been observed, although this action was not found to be mediated through the accessory gene regulator (agr) quorum sensing system nih.govresearchgate.net. For instance, the compound 2-amino-4-(2,6-dichlorophenyl)-3-cyano-5-oxo-4H,5H-pyrano[3,2c]chromene has shown significant inhibitory effects on biofilm formation nih.gov. The precise molecular interactions leading to bacterial growth inhibition by these compounds are still under investigation, but they are thought to involve interference with essential cellular processes.

Antibacterial Activity of 2-Amino-4H-pyran Derivatives
Compound TypeBacterial StrainObserved EffectEffective ConcentrationReference
2-amino-4H-pyransStaphylococcus aureusComplete growth inhibition≤ 128 µg/mL nih.gov
2-amino-4H-pyransEscherichia coliComplete growth inhibition≤ 128 µg/mL nih.gov
2-amino-4-(2,6-dichlorophenyl)-3-cyano-5-oxo-4H,5H-pyrano[3,2c]chromeneStaphylococcus aureusInhibition of biofilm formationNot specified nih.gov

Antifungal Properties (e.g., against Candida albicans, Peronophythora litchii)

The antifungal activity of pyran-2-one derivatives has been documented against various fungal pathogens. While direct mechanistic studies on this compound are not extensively available, research on related compounds provides valuable insights. For example, certain 2-amino-4H-pyran derivatives have shown activity against Candida albicans researchgate.net.

A closely related compound, 6-pentyl-2H-pyran-2-one (6PP), has been investigated for its fungicidal activity against Peronophythora litchii, the pathogen causing litchi downy blight. Studies have shown that 6PP can significantly inhibit the growth and sporangial germination of P. litchii acs.orgresearchgate.net. Electron microscopy analysis revealed that 6PP caused severe cellular and intracellular damage to the pathogen acs.org.

Disruption of Cell Membrane Integrity

A common mechanism of action for many antifungal agents is the disruption of the fungal cell membrane. While not specifically demonstrated for this compound, this mechanism is plausible for this class of compounds. The lipophilic nature of the pyran ring could facilitate its interaction with the lipid bilayer of the fungal cell membrane, leading to increased permeability and loss of cellular contents. This disruption of membrane integrity is a key factor in the fungicidal activity of many antimicrobial peptides and synthetic compounds.

Modulation of Fungal Regulatory Pathways (e.g., TOR Pathway in Peronophythora litchii)

Recent research on 6-pentyl-2H-pyran-2-one (6PP) has shed light on a more specific mechanism of antifungal action involving the modulation of key regulatory pathways. In a study on Peronophythora litchii, it was found that 6PP treatment led to significant up-regulation of genes related to the Target of Rapamycin (TOR) pathway nih.gov. The TOR pathway is a crucial regulator of cell growth, proliferation, and metabolism in eukaryotes, including fungi. The study identified that 6PP treatment resulted in the up-regulation of PlCytochrome C and the transcription factor PlYY1, while down-regulating negative regulatory genes of the TOR pathway nih.gov. These findings suggest that 6PP may exert its antifungal effect by activating TOR-related responses, which in turn affects the vegetative growth and virulence of P. litchii nih.gov.

In Vitro Anti-Proliferative and Cytotoxic Mechanisms

The potential of pyran-2-one derivatives as anti-cancer agents has been explored through in vitro studies on various cancer cell lines. These investigations aim to understand the mechanisms by which these compounds inhibit cell proliferation and induce cell death.

Activity against Cancer Cell Lines (e.g., HeLa cells, HL-60 cancer cell lines, L1210 murine leukemia)

Substituted 4-amino-2H-pyran-2-one (APO) analogs have been identified as a class of cytotoxic agents with significant tumor cell growth inhibitory activity in vitro nih.gov. Studies on various pyranone derivatives have demonstrated their cytotoxic effects against several cancer cell lines.

For instance, a series of polyfunctionalized tetrahydropyran-4-one derivatives were examined for their in vitro cytotoxicity on HeLa (cervical cancer) cells, with some compounds exhibiting IC50 values below 50 µM researcher.liferesearchgate.net. One highly functionalized compound showed a promising IC50 of 11.8 µM against HeLa cells researcher.life.

In studies involving HL-60 (human promyelocytic leukemia) cells, various natural and synthetic compounds have been shown to inhibit proliferation and induce apoptosis nih.govmdpi.comnih.gov. While specific data for this compound is not available, the general class of aminopyran derivatives has shown cytotoxic potential.

The anti-proliferative action of various compounds has also been studied in L1210 (murine leukemia) cells nih.gov. Research on aminoferrocene, for example, has shown that it can increase the number of apoptotic cells and the amount of reactive oxygen species (ROS) in L1210 leukemia cells nih.gov. This suggests that the induction of oxidative stress and apoptosis could be a potential mechanism of action for cytotoxic compounds in these cells.

Cytotoxic Activity of Pyranone Derivatives Against Cancer Cell Lines
Compound TypeCell LineObserved EffectIC50 ValueReference
Polyfunctionalized tetrahydropyran-4-one derivativeHeLa (Cervical Cancer)Cytotoxicity11.8 µM researcher.life
Substituted 4-amino-2H-pyran-2-one (APO) analogsVarious cancer cell linesTumor cell growth inhibitionNot specified nih.gov
Gnidilatimonoein (diterpene ester)HL-60 (Promyelocytic Leukemia)Proliferation inhibition1.3 µM nih.gov
SulforaphaneHL-60 (Promyelocytic Leukemia)Anti-leukemic activity6 µM nih.gov
AminoferroceneL1210 (Murine Leukemia)Increased apoptosis and ROSNot specified nih.gov

Induction of Apoptosis Mechanisms (e.g., Cytochrome C release)

No studies were identified that specifically investigated the induction of apoptosis by this compound, including any potential mechanisms involving the release of cytochrome C from mitochondria.

Enzyme Inhibition Studies

Carbonic Anhydrase Inhibition

There is no available research data on the inhibitory effects of this compound against carbonic anhydrase enzymes.

HIV-1 Reverse Transcriptase Inhibition

No published studies were found that evaluated the inhibitory activity of this compound against HIV-1 reverse transcriptase.

Anti-Inflammatory Effects

Modulation of Inflammatory Pathways

There is a lack of research on the anti-inflammatory properties of this compound and its potential to modulate inflammatory pathways.

Inhibition of Pro-inflammatory Cytokines and Enzymes (e.g., Cyclooxygenase)

Currently, there is a lack of specific studies in the available scientific literature investigating the direct effects of this compound on the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase. The anti-inflammatory potential of this specific compound remains an area for future research.

Neuroprotective Properties

As of the current body of scientific literature, there are no specific studies focused on the neuroprotective properties of this compound. The potential for this compound to protect neuronal cells from damage or degeneration has not been investigated.

Herbicidal Mechanisms of Action

Research into the herbicidal properties of derivatives of this compound has identified potential mechanisms by which these compounds may exert their effects on weeds. A study on a series of 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives, particularly the analog APD-II-15, has shed light on these herbicidal actions. researchgate.net

Preliminary molecular studies involving RNA sequencing have suggested that the herbicidal activity of the this compound derivative, APD-II-15, may be linked to the disruption of carbon metabolism in weeds. researchgate.net This interference with essential metabolic pathways can lead to a cascade of cellular dysfunctions, ultimately inhibiting the growth and survival of the weed. The specific enzymatic targets within the carbon metabolism pathway that are affected by this compound are yet to be fully elucidated.

The same study on the derivative APD-II-15 also indicated that its mode of action as a herbicide could involve interference with the formation of the cytoskeleton in weed species. researchgate.net The cytoskeleton is crucial for various cellular processes, including cell division, shape maintenance, and intracellular transport. By disrupting the normal formation and function of the cytoskeleton, the compound can severely impede the growth and development of the plant, leading to its herbicidal effect.

The table below summarizes the observed herbicidal activity of the derivative APD-II-15 against various weed species.

Weed SpeciesInhibition at 187.5 g ha⁻¹
Abutilon theophrasti Medicus> 60%
Amaranthus retroflexus L.> 60%
Echinochloa crus-galli> 60%
Eragrostis curvula (Schrad.) Nees> 60%
Avena fatua L.> 60%
Cyperus difformis L.> 60%
Chenopodium album L.> 60%
Ixeris denticulata> 60%
Plantago asiatica L.> 60%
Capsella bursa-pastoris (Linn.) Medic> 60%
Flaveria bidentis (L.) Kuntze> 60%

Applications and Advanced Materials Based on 2h Pyran 2 One Derivatives

Role as Versatile Building Blocks in Organic Synthesis

Derivatives of 2H-pyran-2-one are widely recognized as powerful and adaptable building blocks for creating a diverse range of organic compounds. researchgate.net Their utility stems from the presence of several reactive sites within the molecule, which allows for controlled chemical modifications and the synthesis of complex structures. The pyran-2-one ring is susceptible to nucleophilic attack at the C-2, C-4, and C-6 positions, often leading to ring-opening and rearrangement reactions that form new carbocyclic or heterocyclic systems. clockss.org

The functionalization of the 2H-pyran-2-one core, particularly with amino groups, significantly broadens its synthetic potential. umich.eduresearchgate.net These amino derivatives serve as precursors for a variety of highly substituted aromatic compounds and complex heterocycles. researchgate.net The reactivity of these compounds enables their participation in various synthetic transformations, including:

Diels-Alder Reactions: 2H-pyran-2-ones can act as dienes in Diels-Alder reactions, reacting with different dienophiles to yield a multitude of heterocyclic or carbocyclic products. umich.edu

Ring Transformations: Reactions with nucleophiles based on nitrogen, carbon, oxygen, and sulfur can induce ring transformations, converting the pyran-2-one scaffold into other important chemical structures. clockss.orgresearchgate.net

Multi-component Reactions: These compounds are suitable substrates for one-pot syntheses, allowing for the efficient construction of complex molecules from simple, readily available precursors. researchgate.net

The strategic use of 2H-pyran-2-one derivatives allows chemists to access a vast molecular diversity, making them indispensable tools in modern organic synthesis. researchgate.netresearchgate.net

Reaction TypeReagents/ConditionsResulting Structures
Nucleophilic Ring TransformationAmmonia (B1221849), amines, hydrazinesPyridones, pyridazines, 1,5-benzodiazepines
Diels-Alder CycloadditionMaleic anhydride (B1165640), maleimides, alkynesBicyclo[2.2.2]octenes, anilines, biphenyls
One-Pot SynthesisCarbonyl compounds, DMFDMA, hippuric acidSubstituted 3-benzoylamino-2H-pyran-2-ones

Construction of Functionalized Aromatic and Heteroaromatic Systems

The 2H-pyran-2-one ring is an exceptional platform for the synthesis of a wide array of functionalized aromatic and heteroaromatic systems. mdpi.com These reactions typically involve nucleophile-induced ring transformations, where the pyran-2-one ring is opened and subsequently reclosed to form a new, stable aromatic or heteroaromatic ring. clockss.org This strategy provides a convenient and efficient route to compounds that might otherwise be difficult to synthesize. clockss.org

A variety of nucleophilic reagents can be employed to generate different heterocyclic systems:

Nitrogen Nucleophiles: Reagents such as ammonia, primary amines, and hydrazines react with the pyran-2-one core to produce nitrogen-containing heterocycles. For instance, reactions with ammonia or amines can yield substituted pyridones, while hydrazines can lead to the formation of pyridazines. clockss.org

Carbon Nucleophiles: Carbanions can induce ring transformations to create diverse aromatic systems. For example, dihydrophenanthrenes can be synthesized via the reaction of 2H-pyran-2-ones with 2-tetralone (B1666913) under basic conditions. mdpi.com

This versatility makes 2H-pyran-2-one derivatives key intermediates in the synthesis of numerous biologically and photophysically important molecules, including pyridines, pyrimidines, quinolines, isoquinolines, pyrazoles, and pyrroles. researchgate.net

NucleophileResulting Heteroaromatic System
Ammonia / Primary AminesPyridones / Quinolines clockss.org
Hydrazine (B178648)Pyridazines clockss.org
Hydroxylamine (B1172632)Isoxazoles
o-Phenylenediamine (B120857)1,5-Benzodiazepines

Development of Agrochemicals (e.g., Insecticides, Herbicides)

The 2H-pyran-2-one ring system and its derivatives are found in a variety of natural products that exhibit a wide spectrum of biological activities, including antifungal, antibiotic, and neurotoxic effects. clockss.org This inherent bioactivity has prompted investigations into their potential for agricultural applications. ontosight.ai While direct applications of 5-Amino-2H-pyran-2-one in commercial agrochemicals are not extensively documented, their role as precursors to agrochemically relevant scaffolds is significant.

Pyridine (B92270) derivatives, for instance, are a major class of compounds used in crop protection as herbicides, fungicides, and insecticides. nih.gov As established, 2H-pyran-2-ones are versatile starting materials for the synthesis of substituted pyridines. clockss.orgresearchgate.net This synthetic link positions pyran-2-one chemistry as a valuable tool for the discovery and development of new agrochemical agents. Research has focused on creating novel 2-phenylpyridine (B120327) derivatives containing N-phenylbenzamide moieties, which have shown high insecticidal activity against pests like Mythimna separata. nih.gov The development of such compounds highlights the potential of using pyran-2-one-derived scaffolds to address the ongoing challenge of insecticide resistance. nih.gov

Optoelectronic Applications (e.g., Light-Emitting Devices)

Derivatives of 2H-pyran-2-one have emerged as promising materials for optoelectronic applications, particularly in the field of organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net Certain functionalized 2-pyrones exhibit strong fluorescence in both solution and solid states, a critical property for emissive materials in OLEDs. researchgate.netresearchgate.net

Researchers have successfully synthesized pyran-2-one derivatives that emit light across the visible spectrum, including red, green, and blue. researchgate.netresearchgate.net For example, dihydrophenanthrenes, which can be synthesized from 2H-pyran-2-ones, have been effectively used in the fabrication of blue, sky-blue, and green light-emitting devices. mdpi.com The photophysical properties of these compounds, such as their absorption and emission wavelengths, can be tuned by modifying the substituents on the pyran-2-one core. mdpi.com This tunability allows for the rational design of new fluorophores for next-generation displays and lighting technologies. mdpi.com

2H-Pyran-2-one Derivative ClassEmission ColorApplication
DihydrophenanthrenesBlue, Sky-Blue, GreenLight-Emitting Devices mdpi.com
Substituted 2H-PyronesRed, Green, BlueOrganic Light-Emitting Diodes (OLEDs) researchgate.netresearchgate.net
Donor-Acceptor Pyranone DyadsPure WhiteSolution-Processed OLEDs researchgate.net

Industrial Applications as Fragrances and Flavoring Agents

While the parent compound 2H-pyran-2-one is not recommended for use in fragrances or flavors, certain derivatives of 2H-pyran have found applications in the fragrance industry. thegoodscentscompany.com The olfactory properties of these compounds are highly dependent on their specific molecular structure.

For example, a mixture of tetrahydro-4-methylene-2-(4-methoxyphenyl)-2H-pyran and its isomers is noted for its long-lasting natural hay, coumarin, and tobacco-like scent profile. google.com Other pyran derivatives, such as 2-(1-ethyl-propyl)-4-methyl-tetrahydro-2H-pyran-4-ol, are described as having green, floral, and rosy notes reminiscent of Lily of the valley. googleapis.com These examples demonstrate that the pyran scaffold, when appropriately substituted, can produce a range of desirable scents for use in perfumes, personal care products, and cleaning products. google.comgoogleapis.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Amino-2H-pyran-2-one, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves cyclization reactions of aldehyde and amine precursors under catalytic conditions. For example, cyclization using N,N-dimethylformamide dimethyl acetal (DMFDMA) and acetic anhydride in a one-pot setup can yield fused pyran-2-one derivatives . Optimization includes adjusting solvent systems (e.g., polar aprotic solvents), temperature (80–120°C), and catalyst loading (e.g., 10 mol% Lewis acids). Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields >75% .

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer : Characterization relies on:

  • ¹H/¹³C NMR : Amino protons resonate at δ 5.5–6.0 ppm, while carbonyl carbons appear at δ 160–170 ppm.
  • IR Spectroscopy : Stretching vibrations for NH₂ (3350–3450 cm⁻¹) and lactone C=O (1700–1750 cm⁻¹) confirm functional groups .
  • Melting Points : Derivatives like 2-amino-3-cyano-4H-pyran-2-ones exhibit melting points between 234–257°C, providing purity benchmarks .
    • Table 1 : Representative Characterization Data
CompoundMelting Point (°C)¹H NMR (δ, ppm)IR (cm⁻¹)
2-Amino-3-cyano-4-(4-Cl-phenyl)247–2496.75 (s, NH₂), 7.45 (d, Ar-H)3360 (NH₂), 1715 (C=O)

Q. What are the known biological activities of this compound derivatives in pharmacological research?

  • Methodological Answer : Pyran-2-one derivatives exhibit antiallergic, anticancer, and neuroprotective properties. For example, 2-amino-2H-pyrans act as photoactive agents in photodynamic therapy, while fused derivatives show inhibitory activity against acetylcholinesterase (AChE), relevant for Alzheimer’s disease . Bioactivity assays (e.g., IC₅₀ measurements via enzyme-linked immunosorbent assays) are used to validate these effects .

Advanced Research Questions

Q. How can domino reactions or one-pot syntheses be applied to synthesize complex this compound derivatives?

  • Methodological Answer : Domino Knoevenagel condensation/6π-electrocyclization reactions enable efficient synthesis. For example, reacting 4-hydroxy-6-phenyl-2H-pyran-2-one with α,β-unsaturated aldehydes under basic conditions (e.g., KF/Al₂O₃) yields phenyl-substituted pyrano[4,3-b]pyran-5-ones with >80% regioselectivity . One-pot methods using DMFDMA and acetic anhydride reduce intermediate isolation steps, achieving yields of 70–85% .

Q. What strategies resolve contradictions in reported synthetic yields or reaction mechanisms for this compound?

  • Methodological Answer : Discrepancies in yields (e.g., 60% vs. 85% for similar conditions) are addressed by:

  • Reaction Monitoring : Using TLC or in-situ FTIR to track intermediate formation.
  • Computational Validation : Density functional theory (DFT) calculations identify favorable transition states (e.g., electrocyclization vs. side reactions) .
  • Reproducibility Checks : Standardizing solvent purity (e.g., anhydrous DMF) and catalyst activation (e.g., calcined KF/Al₂O₃) .

Q. How do computational methods like AI-driven synthesis planning improve the design of this compound derivatives?

  • Methodological Answer : AI tools (e.g., retrosynthetic algorithms) predict viable routes by analyzing reaction databases. For example, AI models suggest single-step syntheses using α,β-unsaturated ketones and ammonia, reducing trial-and-error experimentation . Molecular docking simulations further prioritize derivatives with optimal binding to biological targets (e.g., AChE) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.